6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine
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Overview
Description
6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thienopyrimidine, and sulfanyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the thienopyrimidine core: This involves the cyclization of a thieno derivative with a suitable amine or nitrile under basic or acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the thienopyrimidine core with a thiol or disulfide compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole or thienopyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or thienopyrimidine rings using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified benzimidazole or thienopyrimidine rings.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.
Thienopyrimidine derivatives: Compounds like dasatinib and lapatinib share the thienopyrimidine core and are used as kinase inhibitors in cancer therapy.
Uniqueness
6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine is unique due to the combination of benzimidazole, thienopyrimidine, and sulfanyl groups in a single molecule. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-4-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-9-3-4-12-13(5-9)20-14(19-12)7-21-15-11-6-10(2)22-16(11)18-8-17-15/h3-6,8H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWDFGPZTUHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC3=NC=NC4=C3C=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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